Phenol, 3-[(2-bromo-2-propenyl)oxy]-
Description
Properties
CAS No. |
197086-82-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(2-bromoprop-2-enoxy)phenol |
InChI |
InChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2 |
InChI Key |
AQNQVAKQVOPAEC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC(=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of 3-hydroxyphenol with 2-bromo-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the brominated allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-bromo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include saturated ethers or alcohols.
Scientific Research Applications
Phenol, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phenol moiety can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Substituent-Based Comparisons
A. 4-(2-Bromo-2-propenyl)-4-methyl-γ-butyrolactone
- Structure : Contains a γ-butyrolactone ring fused with a 2-bromo-2-propenyl group.
- Key Differences: The lactone ring introduces ester functionality, enhancing electrophilicity at the carbonyl carbon. Unlike the phenolic hydroxyl group in the target compound, this structure lacks aromatic acidity but may undergo ring-opening reactions under basic conditions .
B. Phenol, 3-amino-2-bromo-
- Structure: Features a phenol ring with bromine at the 2-position and an amino group at the 3-position.
- Key Differences: The amino group (-NH₂) increases electron density on the ring via resonance, reducing phenol acidity (pKa ~9–10) compared to electron-withdrawing substituents. This compound’s synthesis (68% yield via nitro reduction) highlights its utility as an intermediate in pharmaceuticals .
C. 3-(5-Bromothiazol-2-yloxy)phenol
- Structure: A thiazole ring with bromine at the 5-position is linked via an oxygen atom to the phenol.
- Key Differences : The thiazole moiety introduces aromatic heterocyclic character, increasing π-electron delocalization. The sulfur atom may enhance stability against oxidation but could also act as a leaving group in nucleophilic substitution reactions .
D. Phenol, 2-(trifluoromethyl)
- Structure: A phenol ring substituted with a trifluoromethyl (-CF₃) group at the 2-position.
- Key Differences: The -CF₃ group is strongly electron-withdrawing, lowering the phenol’s pKa (≈7–8) compared to bromoalkenyloxy substituents. Its high lipophilicity makes it suitable for agrochemicals or surfactants .
Physicochemical Properties
Functional Group Influence on Acidity and Solubility
- Phenol, 3-[(2-bromo-2-propenyl)oxy]-: Moderate acidity (pKa ~8–9) due to the electron-withdrawing bromoalkenyloxy group. Limited water solubility but soluble in polar aprotic solvents.
- 3-Amino-2-bromophenol: Lower acidity (pKa ~9–10) due to the electron-donating amino group. Enhanced solubility in aqueous acids via protonation .
- 2-(Trifluoromethyl)phenol: Strong acidity (pKa ~7–8) and high lipid solubility, favoring organic phases in extractions .
Biological Activity
Phenol, 3-[(2-bromo-2-propenyl)oxy]- (CAS Number: 197086-82-1) is a chemical compound with potential biological activities that merit investigation. This article compiles diverse research findings regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Structure : The compound features a phenolic structure with a bromopropenyl ether substitution, which may influence its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antimicrobial properties. The bromopropenyl group in this compound may enhance its effectiveness against various pathogens. A study demonstrated that phenolic compounds can disrupt microbial membranes and inhibit enzymatic functions, leading to cell death.
2. Cytotoxic Effects
Phenol derivatives have been shown to induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. For instance, in vitro studies have indicated that phenol derivatives can significantly reduce cell viability in human cancer cells by activating apoptotic pathways.
3. Anti-inflammatory Properties
Phenolic compounds are known to modulate inflammatory responses. The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This effect has implications for conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various phenolic compounds, including phenol, 3-[(2-bromo-2-propenyl)oxy]-. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, suggesting potential as a natural preservative or therapeutic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Phenol, 3-[(2-bromo-2-propenyl)oxy]- | 32 | Staphylococcus aureus |
| Phenol, 3-[(2-bromo-2-propenyl)oxy]- | 64 | Escherichia coli |
Case Study 2: Cytotoxicity in Cancer Cells
In an experiment assessing the cytotoxic effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Research Findings
- Enzymatic Modulation : Studies suggest that phenol derivatives can modulate enzyme activity related to metabolism and detoxification processes, such as cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.
- Oxidative Stress Induction : The compound has been implicated in inducing oxidative stress in cells, which can lead to cellular damage but also activate protective mechanisms such as the upregulation of antioxidant enzymes.
- Potential Applications : Given its biological activities, phenol, 3-[(2-bromo-2-propenyl)oxy]- may have applications in pharmaceuticals as an antimicrobial agent or an anticancer drug, warranting further exploration through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
